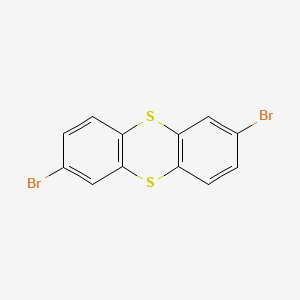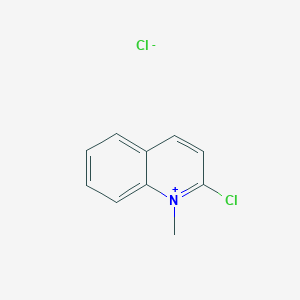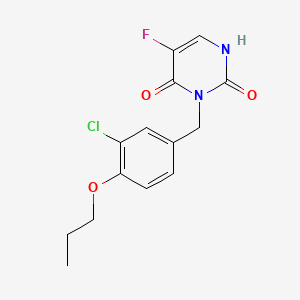
N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxyphenol, epichlorohydrin, and morpholine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide vs. N-(2-((3-(3-Chloro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
- **this compound vs. N-(2-((3-(3-Fluoro-4-hydroxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
Uniqueness
Fluorine Substitution: The presence of a fluorine atom in the compound can significantly alter its chemical properties, such as increasing its metabolic stability and binding affinity to targets.
Methoxy Group: The methoxy group can enhance the compound’s solubility and bioavailability.
Propiedades
Fórmula molecular |
C17H26FN3O5 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-[2-[[3-(3-fluoro-4-methoxyphenoxy)-2-hydroxypropyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H26FN3O5/c1-24-16-3-2-14(10-15(16)18)26-12-13(22)11-19-4-5-20-17(23)21-6-8-25-9-7-21/h2-3,10,13,19,22H,4-9,11-12H2,1H3,(H,20,23) |
Clave InChI |
AIDXDVCLPJTFDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OCC(CNCCNC(=O)N2CCOCC2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)

![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)
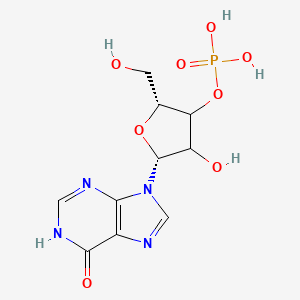

![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)
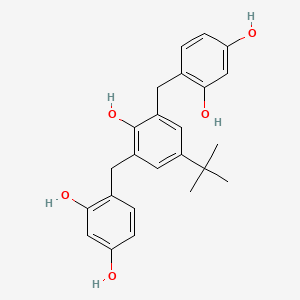
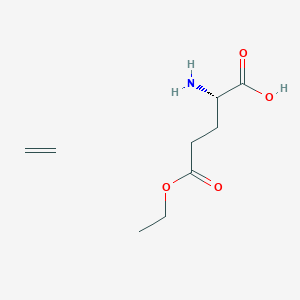
![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)
